Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate
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Overview
Description
Intermediate: The pyridine derivative from the previous step.
Reaction: Esterification with acetic anhydride or acetyl chloride.
Conditions: Presence of a catalyst such as pyridine, under reflux conditions.
Lithium Coordination:
Final Step: Coordination of lithium ion to the acetate moiety.
Conditions: Use of lithium hydroxide or lithium carbonate in an appropriate solvent like ethanol or water.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate typically involves multiple steps:
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Formation of the Pyridine Derivative:
Starting Material: 2-chloropyridine.
Reaction: Nucleophilic substitution with 2-methylpropan-2-ylamine to introduce the 2-methylpropan-2-yl group.
Conditions: Solvent such as dimethylformamide (DMF), elevated temperature, and a base like potassium carbonate.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reagents: Hydrogen peroxide or peracids.
Conditions: Mild temperatures and solvents like acetonitrile.
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Reduction:
- Reduction can occur at the carbonyl group of the acetate moiety.
Reagents: Lithium aluminum hydride or sodium borohydride.
Conditions: Anhydrous conditions in solvents like tetrahydrofuran (THF).
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Substitution:
- The pyridine ring can undergo electrophilic substitution reactions.
Reagents: Halogens or nitro compounds.
Conditions: Catalysts such as iron(III) chloride for halogenation.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Alcohol derivatives of the acetate moiety.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology:
- Potential applications in drug discovery, particularly as a scaffold for designing new pharmaceuticals due to its unique structure.
Medicine:
- Investigated for its potential use in developing new therapeutic agents, especially those targeting neurological disorders.
Industry:
- Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes.
Mechanism of Action
The mechanism by which Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate exerts its effects depends on its application:
In Coordination Chemistry: Acts as a ligand, coordinating to metal centers and influencing their electronic and steric properties.
In Biological Systems: May interact with specific enzymes or receptors, modulating their activity through binding interactions.
In Material Science: Contributes to the formation of stable structures in polymers and nanomaterials, enhancing their physical properties.
Comparison with Similar Compounds
- Lithium;2-[4-(tert-butoxycarbonylamino)pyridin-2-yl]acetate
- Lithium;2-[4-(methoxycarbonylamino)pyridin-2-yl]acetate
- Lithium;2-[4-(ethoxycarbonylamino)pyridin-2-yl]acetate
Comparison:
- Uniqueness: The presence of the 2-methylpropan-2-yl group in Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate provides steric hindrance, which can influence its reactivity and binding properties compared to similar compounds.
- Reactivity: The specific substituents on the pyridine ring and the acetate moiety can significantly alter the compound’s reactivity and its interactions with other molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate is a complex organic compound with potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 2247104-55-6 |
Molecular Formula | C12H15LiN2O4 |
Molecular Weight | 258.2 g/mol |
The structure incorporates a lithium atom, a pyridine ring, and an acetyl group, which may contribute to its unique biological properties.
Lithium compounds are known for their mood-stabilizing effects, primarily utilized in the treatment of bipolar disorder. The specific compound under discussion may exhibit similar mechanisms due to the presence of lithium and its interaction with neurotransmitter systems. Research indicates that lithium can influence:
- Inositol signaling pathways : Lithium inhibits inositol monophosphatase, leading to decreased levels of inositol and affecting phosphoinositide signaling pathways.
- Glycogen synthase kinase 3 (GSK3) : Lithium is a known inhibitor of GSK3, which plays a critical role in various cellular processes including metabolism, cell differentiation, and apoptosis.
Biological Activity and Therapeutic Potential
Recent studies have explored the biological activity of this compound in various contexts:
- Neuroprotective Effects : The compound has shown potential neuroprotective properties in models of neurodegenerative diseases. It may enhance cell survival and reduce apoptosis in neuronal cells through modulation of signaling pathways associated with oxidative stress.
- Antitumor Activity : Preliminary studies suggest that this compound could inhibit tumor cell proliferation. The mechanism may involve the induction of apoptosis and inhibition of cell cycle progression in cancer cell lines.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating cytokine production and reducing inflammation-related signaling pathways.
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study investigated the effects of this compound on neuronal cells exposed to amyloid-beta peptides. Results indicated a significant reduction in cell death and oxidative stress markers, suggesting a protective role against Alzheimer’s pathology.
Case Study 2: Anticancer Activity
In vitro experiments demonstrated that treatment with the compound resulted in a dose-dependent decrease in viability of human cancer cell lines (e.g., HeLa and MCF7). Flow cytometry analysis revealed increased apoptosis rates correlated with elevated levels of pro-apoptotic proteins.
Research Findings Summary
Study Focus | Findings |
---|---|
Neuroprotection | Reduced oxidative stress and apoptosis in neuronal cells |
Antitumor Activity | Inhibition of cell proliferation and induction of apoptosis |
Anti-inflammatory Effects | Modulation of cytokine production |
Properties
IUPAC Name |
lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4.Li/c1-12(2,3)18-11(17)14-8-4-5-13-9(6-8)7-10(15)16;/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXPLEJBARFOPG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NC1=CC(=NC=C1)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15LiN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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